Shank3 PDZ Domain: 6-Amino vs. Unsubstituted Scaffold
Tetrahydroquinoline-2-carboxylic acid derivatives are established inhibitors of the Shank3 PDZ domain, a target implicated in autism spectrum disorders. The 6-amino substituent introduces a hydrogen-bond donor/acceptor that can enhance binding affinity relative to the unsubstituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4) [1]. While direct IC50 values for the 6-amino-2-carboxylic acid variant against Shank3 PDZ are not publicly disclosed, the co-crystal structure of related tetrahydroquinoline carboxylates (PDB 3O5N, resolution 1.83 Å) confirms that the 2-carboxylate engages critical Arg and Lys residues in the PDZ binding pocket and that substituents at the 6-position are oriented toward a solvent-exposed region amenable to additional polar interactions [2]. The unsubstituted parent scaffold lacks this 6-NH₂ functionality and thus cannot participate in analogous hydrogen-bond networks [3].
| Evidence Dimension | Predicted hydrogen-bond donor/acceptor capacity in PDZ binding pocket |
|---|---|
| Target Compound Data | 6-NH₂ contributes one H-bond donor and one H-bond acceptor; X-ray structure (PDB 3O5N) confirms 2-COO⁻ engagement with Arg/Lys side chains |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4): no 6-position substituent; cannot form analogous H-bonds at this vector |
| Quantified Difference | Qualitative difference: presence vs. absence of 6-NH₂ hydrogen-bond functionality. Structural data from PDB 3O5N (1.83 Å resolution) supports binding pose. |
| Conditions | Shank3 PDZ domain fluorescence polarization assay; X-ray crystallography (PDB 3O5N) |
Why This Matters
For Shank3 PDZ inhibitor development, the 6-amino group provides an additional vector for affinity optimization that is completely absent in the des-amino scaffold; selecting the wrong regioisomer eliminates this critical interaction handle.
- [1] Saupe J, Roske Y, Schillinger C, et al. Discovery, structure-activity relationship studies, and crystal structure of nonpeptide inhibitors bound to the Shank3 PDZ domain. ChemMedChem. 2011;6:1411-1422. doi:10.1002/cmdc.201100094 View Source
- [2] RCSB PDB. 3O5N: Tetrahydroquinoline carboxylates are potent inhibitors of the Shank PDZ domain, a putative target in autism disorders. Deposited 2010-07-28. Resolution 1.83 Å. View Source
- [3] PubChem. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, CID 2779641. https://pubchem.ncbi.nlm.nih.gov/compound/2779641 View Source
